L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine is a complex peptide compound composed of eight amino acids: proline, histidine, serine, cysteine, asparagine, serine, and isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as carbodiimides, can facilitate substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid residues.
Scientific Research Applications
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and biocatalysts.
Mechanism of Action
The mechanism of action of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine: Similar structure but lacks the isoleucine residue.
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-valine: Similar structure but contains valine instead of isoleucine.
Uniqueness
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of isoleucine at the C-terminus can influence the peptide’s hydrophobicity and interaction with biological membranes.
Properties
CAS No. |
915775-38-1 |
---|---|
Molecular Formula |
C30H48N10O11S |
Molecular Weight |
756.8 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C30H48N10O11S/c1-3-14(2)23(30(50)51)40-28(48)20(11-42)38-26(46)18(8-22(31)43)36-29(49)21(12-52)39-27(47)19(10-41)37-25(45)17(7-15-9-32-13-34-15)35-24(44)16-5-4-6-33-16/h9,13-14,16-21,23,33,41-42,52H,3-8,10-12H2,1-2H3,(H2,31,43)(H,32,34)(H,35,44)(H,36,49)(H,37,45)(H,38,46)(H,39,47)(H,40,48)(H,50,51)/t14-,16-,17-,18-,19-,20-,21-,23-/m0/s1 |
InChI Key |
SSKBXHHBSYRIGU-IWZDZKDRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.